molecular formula C8H7Cl2NO4S B281209 {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid

Cat. No. B281209
M. Wt: 284.12 g/mol
InChI Key: KWLHYAFWMJMACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid, also known as DCSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCSA is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. It inhibits COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also inhibits histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also reduces the activity of COX-2, which leads to a decrease in the production of prostaglandins. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid induces cell cycle arrest and apoptosis in cancer cells, which contributes to its antitumor effects.

Advantages and Limitations for Lab Experiments

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its biological activities, which makes it a promising candidate for further research. However, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has not been extensively studied for its potential side effects, which may limit its clinical applications.

Future Directions

There are several future directions for research on {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on studying the potential side effects of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid to determine its safety for clinical use. Additionally, further research could investigate the potential therapeutic applications of {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in other diseases, such as autoimmune disorders and neurodegenerative diseases. Overall, {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid is a promising compound that has the potential to be developed into a novel therapeutic agent.

Synthesis Methods

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid can be synthesized through a multistep reaction involving the condensation of 2,5-dichlorobenzene sulfonamide with glycine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole. The resulting product is then purified through recrystallization to obtain {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid in its pure form.

Scientific Research Applications

{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). {[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C8H7Cl2NO4S

Molecular Weight

284.12 g/mol

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C8H7Cl2NO4S/c9-5-1-2-6(10)7(3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)

InChI Key

KWLHYAFWMJMACG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NCC(=O)O)Cl

Origin of Product

United States

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